molecular formula C11H16O2 B14333803 8,8-Dimethylbicyclo[5.1.1]nonane-2,5-dione CAS No. 110259-90-0

8,8-Dimethylbicyclo[5.1.1]nonane-2,5-dione

Cat. No.: B14333803
CAS No.: 110259-90-0
M. Wt: 180.24 g/mol
InChI Key: IBJMHOIQRPMIET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,8-Dimethylbicyclo[511]nonane-2,5-dione is a unique organic compound characterized by its bicyclic structure This compound is notable for its stability and the presence of two ketone groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Dimethylbicyclo[5.1.1]nonane-2,5-dione typically involves the acetolysis of the toluene-p-sulphonate ester of 2-(2-hydroxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene (nopol). This process yields the acetate of a tricyclic pinane derivative, which is then oxidized to form the desired dione .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those in laboratory settings. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 8,8-Dimethylbicyclo[5.1.1]nonane-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the ketone groups to alcohols.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

8,8-Dimethylbicyclo[5.1.1]nonane-2,5-dione has several applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are explored for their potential biological activities.

    Medicine: Research is ongoing to investigate its potential therapeutic properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 8,8-Dimethylbicyclo[5.1.1]nonane-2,5-dione exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to participate in specific chemical reactions, influencing pathways related to its biological and chemical activities. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Uniqueness: 8,8-Dimethylbicyclo[51

Properties

CAS No.

110259-90-0

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

8,8-dimethylbicyclo[5.1.1]nonane-2,5-dione

InChI

InChI=1S/C11H16O2/c1-11(2)7-5-8(12)3-4-10(13)9(11)6-7/h7,9H,3-6H2,1-2H3

InChI Key

IBJMHOIQRPMIET-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC1C(=O)CCC(=O)C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.